molecular formula C30H52O B1671487 Epifriedelanol CAS No. 16844-71-6

Epifriedelanol

Cat. No. B1671487
CAS RN: 16844-71-6
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-RVPQTLSYSA-N
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Description

Epifriedelanol is a triterpenoid, a type of natural product found in various organisms . It has been isolated from the root bark of Ulmus davidiana and has shown antitumor activity . It is also found in Elephantopus scaber, Anchietea salutaris, and other organisms .


Synthesis Analysis

Epifriedelanol has been isolated from various plant sources. For instance, it has been extracted from the root bark of Ulmus davidiana and from the roots of Cannabis sativa L. (hemp) . The extraction process typically involves the use of solvents such as hexane, dichloromethane, methanol, and water .


Molecular Structure Analysis

Epifriedelanol has a molecular formula of C30H52O . Its structure belongs to the friedelane group of triterpenes . The compound has a molecular weight of 428.7 g/mol .


Physical And Chemical Properties Analysis

Epifriedelanol has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its molar refractivity is 132.3±0.3 cm3 .

Scientific Research Applications

  • Cancer Treatment Enhancement : Epifriedelanol has been shown to enhance the cytotoxicity of adriamycin in resistant cancer cells. It does this by downregulating P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which are often involved in multidrug resistance in cancer therapy (Li et al., 2022).

  • Anti-Ovarian Cancer Potential : The compound has been isolated from Cayratia trifolia and shown to possess binding affinities against proteins overexpressed in ovarian cancer, suggesting its potential as an anti-ovarian cancer drug (Perumal et al., 2016).

  • Cellular Senescence Inhibition : Epifriedelanol, isolated from the root bark of Ulmus davidiana, inhibits cellular senescence in human primary cells, potentially offering a therapeutic avenue for tissue aging and aging-associated diseases (Yang et al., 2011).

  • Interaction with Cannabinoid Receptors : It has been studied for its binding affinity towards the cannabinoid type 1 receptor (CB1), providing insights into its role in antinociceptive and sedative properties (Siraj et al., 2021).

  • https://consensus.app/papers/epifriedelanol-compound-effects-extracts-synadenium-msengwa/49b17d7b84dd59fb9d8908af932d35eb/?utm_source=chatgpt).

Safety And Hazards

While specific safety and hazards data for Epifriedelanol is not available in the search results, it’s generally recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields and protective gloves when handling the compound .

properties

IUPAC Name

(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-PFOIMGGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937494
Record name 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epifriedelanol

CAS RN

16844-71-6
Record name Epifriedelanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16844-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epifriedelanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epifriendelanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
727
Citations
HH Yang, JK Son, B Jung, MS Zheng, JR Kim - Planta Medica, 2011 - thieme-connect.com
… This study shows that 3 (epifriedelanol), purified from MeOH extracts of U. davidiana, is a … [40], and Mallotus apelta [68] contain epifriedelanol. This compound has been reported to have …
Number of citations: 53 www.thieme-connect.com
J Yu, F Zou, L Zhao - LATIN AMERICAN JOURNAL OF …, 2022 - latamjpharm.org
… Epifriedelanol is the main ingredient of expectorant in Aster … In vitro CYP450 inhibition of epifriedelanol was evaluated … in HLMs with or without epifriedelanol. Preliminary CYP450 …
Number of citations: 0 www.latamjpharm.org
Z Msengwa, F Rwegoshora, C David… - Frontiers in Tropical …, 2023 - frontiersin.org
Synadenium glaucescens has since been used for the treatment of bacterial infections in many parts of the world. We investigated the antibacterial and cytotoxicity activities of bioactive …
Number of citations: 2 www.frontiersin.org
JK Kundu, ASS Rouf, MN Hossain, CM Hasan… - Fitoterapia, 2000 - Elsevier
… The isolation and NMR spectral data of epifriedelanol from Vitis trifolia are reported. It demonstrated antitumor activity in a potato disc bioassay. … Epifriedelanol demonstrated …
Number of citations: 81 www.sciencedirect.com
PC Perumal, S Sowmya, D Velmurugan… - ||| Bangladesh …, 2016 - bdpsjournal.org
… In the present study, X-ray structure of epifriedelanol, a bioactive compound, isolated from … The drug-likeness properties of the epifriedelanol and scope to develop the compound as a …
Number of citations: 21 bdpsjournal.org
Y Li, Z Liao, X Wei, X Xiao, J Hu - Xenobiotica, 2022 - Taylor & Francis
Multidrug resistance (MDR) is a critical issue during chemotherapy of cancers. Epifriedelanol (Epi) is the effective compounds from the Root Bark of Ulmus davidiana. This study aims to …
Number of citations: 3 www.tandfonline.com
X Ren, X Yun, T Yang, T Xu, D Shi, X Li - Toxicon, 2023 - Elsevier
… of epifriedelanol on the aging of porcine oocytes matured in vitro, the aging model was first established, epifriedelanol … In conclusion, epifriedelanol delays the aging of porcine oocytes …
Number of citations: 3 www.sciencedirect.com
M Gashu - Journal of Chemistry, 2022 - hindawi.com
… Phytochemical studies on the ethanol crude extract of the root revealed the presence of epifriedelanol (1) and dammara-20,24dien-3-yl acetate (2). e structures of these triterpenoid …
Number of citations: 2 www.hindawi.com
K Kobtrakul, D Rani, A Binalee, P Udomlarp… - Frontiers in Plant …, 2023 - ncbi.nlm.nih.gov
… Triterpenoids, including friedelin and epifriedelanol, have been … /g DW) and 1.4-fold higher epifriedelanol levels (0.685 mg/g DW) … the valuable triterpenoids friedelin and epifriedelanol. …
Number of citations: 1 www.ncbi.nlm.nih.gov
G Mahendran, S Vimolmangkang - 2023 - researchsquare.com
Friedelin and epifriedelanol are pentacyclic triterpenoids that preferentially accumulate in the roots of hemp (Cannabis sativa L.) and are valued for their antidiabetic, hypolipidemic, …
Number of citations: 0 www.researchsquare.com

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